N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide

Catalog No.
S548074
CAS No.
1271022-90-2
M.F
C23H28N8O
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)ami...

CAS Number

1271022-90-2

Product Name

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide

IUPAC Name

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide

Molecular Formula

C23H28N8O

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27)

InChI Key

JCINBYQJBYJGDM-UHFFFAOYSA-N

SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6

Solubility

Soluble in DMSO, not in water

Synonyms

BMS911543; BMS-911543; BMS 911543.

Canonical SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6

Description

The exact mass of the compound Bms-911543 is 432.23861 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting STAT5 Signaling in Pancreatic Cancer

Studies have explored BMS-911543's ability to suppress STAT5 signaling, a pathway crucial for the development and function of regulatory T cells (Tregs). Tregs can suppress immune responses, and their overactivity is linked to pancreatic cancer progression.

  • Research using genetically engineered mouse models of pancreatic cancer (GEMMs) demonstrated that BMS-911543 effectively inhibited STAT5 signaling, potentially impacting Treg function [1]. This suggests a possible avenue for using BMS-911543 to modulate the immune response and fight pancreatic cancer.

Source

[1] Single agent BMS-911543 Jak2 inhibitor has distinct inhibitory effects on STAT5 signaling in genetically engineered mice with pancreatic cancer Oncotarget: )

Suppressing Growth of MPN Cells

Another area of research investigates BMS-911543's effect on MPN cells. MPNs are a group of blood cancers caused by mutations in genes like JAK2. These mutations lead to uncontrolled growth of bone marrow cells.

  • Studies in mice showed that BMS-911543 effectively suppressed the growth of MPN patient-derived cells, particularly those harboring the JAK2V617F mutation, a common driver of MPNs [2]. This suggests that BMS-911543 might be a potential therapeutic candidate for JAK2-mutated MPNs.

Source

[2] BMS-911543 | JAK2 inhibitor,selective small molecule | Cas# 1271022-90-2 GlpBio:

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide is a complex organic compound characterized by its unique structure and functional groups. This compound features a tetrazatricyclo framework, which is notable for its potential applications in medicinal chemistry and material science. The presence of multiple nitrogen atoms in the tetrazole rings contributes to its chemical reactivity and biological activity.

The molecular formula for this compound is C₁₈H₂₃N₇O, with a molecular weight of approximately 373.43 g/mol. Its structural complexity arises from the incorporation of cyclopropyl groups and a dimethylpyrazole moiety, which are known to influence the compound's pharmacological properties.

BMS-911543 acts as a JAK2 inhibitor. JAK proteins are involved in cell signaling pathways important for cell growth and survival. In myelofibrosis, mutations in JAK2 lead to uncontrolled cell proliferation and scar tissue formation in the bone marrow. BMS-911543 binds to the JAK2 protein, preventing its activation and downstream signaling, potentially leading to reduced cell proliferation and improved symptoms in myelofibrosis patients [, ].

The chemical reactivity of N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide can be explored through various reaction pathways:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  • Hydrolysis: The carboxamide group may undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
  • Cyclization: The presence of multiple nitrogen atoms allows for potential cyclization reactions leading to the formation of more complex nitrogen-containing heterocycles.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Preliminary studies indicate that N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide exhibits promising biological activities:

  • Antitumor Activity: Its unique structure may inhibit cancer cell proliferation.
  • Antimicrobial Properties: The compound has shown potential against various bacterial strains.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways due to its nitrogen-rich structure.

Further biological assays are required to elucidate its mechanisms of action and therapeutic potential.

The synthesis of N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide can be achieved through several methodologies:

  • Multistep Synthesis: A synthetic route involving the sequential formation of the tetrazatricyclo framework followed by the introduction of cyclopropyl and dimethylpyrazole groups.
  • Coupling Reactions: Utilizing coupling agents to link the pyrazole moiety with the tetrazatricyclo backbone.
  • Functional Group Modifications: Employing standard organic transformations such as amination and esterification to achieve the desired functional groups.

Optimizing these methods is essential for improving yield and purity.

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer and infectious diseases.
  • Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: Potential use as a biopesticide or herbicide due to its biological activity against pathogens.

Interaction studies involving N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with target proteins can elucidate its mechanism of action.
  • Receptor Interaction: Investigating its binding to specific receptors involved in disease pathways.
  • Metabolic Pathways: Studying how this compound is metabolized in vivo can provide insights into its pharmacokinetics and safety profile.

Several compounds share structural similarities with N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide:

Compound NameStructural FeaturesUnique Properties
Compound ATetrazole ringAntiviral activity
Compound BDimethylpyrazoleAntifungal properties
Compound CCyclopropyl groupAnticancer effects

This comparison highlights the uniqueness of N,N-dicyclopropyl derivative due to its specific combination of functional groups and structural elements that contribute to its distinct biological activities and potential applications in various fields.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

432.23860755 g/mol

Monoisotopic Mass

432.23860755 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7N03P021J8

Wikipedia

Bms-911543

Dates

Modify: 2023-08-15
1: Purandare AV, McDevitt TM, Wan H, You D, Penhallow B, Han X, Vuppugalla R, Zhang Y, Ruepp SU, Trainor GL, Lombardo L, Pedicord D, Gottardis MM, Ross-Macdonald P, de Silva H, Hosbach J, Emanuel SL, Blat Y, Fitzpatrick E, Taylor TL, McIntyre KW, Michaud E, Mulligan C, Lee FY, Woolfson A, Lasho TL, Pardanani A, Tefferi A, Lorenzi MV. Characterization of BMS-911543, a functionally selective small-molecule inhibitor of JAK2. Leukemia. 2012 Feb;26(2):280-8. doi: 10.1038/leu.2011.292. Epub 2011 Oct 21. PubMed PMID: 22015772.

Explore Compound Types